molecular formula C31H44N2O4 B12764181 Einecs 245-795-7 CAS No. 23631-95-0

Einecs 245-795-7

Cat. No.: B12764181
CAS No.: 23631-95-0
M. Wt: 508.7 g/mol
InChI Key: DJMNUGJBYYILNA-UHFFFAOYSA-N
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Description

Einecs 245-795-7, also known as 2,4,6-trinitrotoluene (TNT), is a chemical compound that has been widely used in various applications, particularly in the field of explosives. It is a yellow, odorless solid that is known for its stability and explosive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating agents through reactors, followed by separation and purification steps to obtain the final product. Safety measures are crucial due to the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: TNT can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: TNT can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas and metal catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Substituted nitrotoluenes.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:

    Chemistry: Used as a standard explosive in chemical research.

    Biology: Studied for its effects on biological systems and potential environmental impact.

    Medicine: Research on its potential use in targeted drug delivery systems.

    Industry: Widely used in the production of explosives for mining, construction, and military applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in an explosive force.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrotoluene: Less explosive compared to TNT.

    2,6-dinitrotoluene: Similar properties but less stable.

    1,3,5-trinitrobenzene: More stable but less commonly used.

Uniqueness

2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in various applications.

Properties

CAS No.

23631-95-0

Molecular Formula

C31H44N2O4

Molecular Weight

508.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H21NO4.C12H23N/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-13H,1-3H3,(H,20,23)(H,21,22);11-13H,1-10H2

InChI Key

DJMNUGJBYYILNA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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